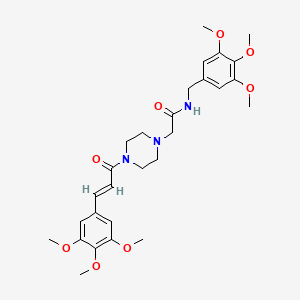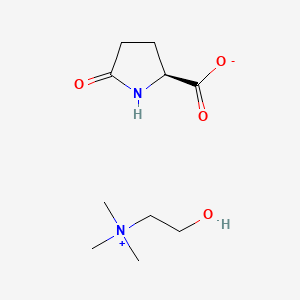
2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- is a complex organic compound that features a combination of several functional groups, including an indole, thiadiazole, and chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the thiadiazole ring, and finally, the coupling of these intermediates with the chlorophenyl group under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole moieties.
Reduction: Reduction reactions could be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications include its use as a therapeutic agent for treating diseases. Its structure suggests it could interact with specific molecular targets in the body, leading to desired pharmacological effects.
Industry
In the materials science field, the compound could be used to develop new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-
- 2-Propanol, 1-((2-bromophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-
- 2-Propanol, 1-((2-fluorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-
Uniqueness
The uniqueness of 2-Propanol, 1-((2-chlorophenyl)amino)-3-((5-((1H-indol-3-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This could result in different reactivity, potency, or selectivity in various applications.
特性
CAS番号 |
86717-05-7 |
|---|---|
分子式 |
C20H20ClN5OS2 |
分子量 |
446.0 g/mol |
IUPAC名 |
1-(2-chloroanilino)-3-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol |
InChI |
InChI=1S/C20H20ClN5OS2/c21-16-6-2-4-8-18(16)23-11-14(27)12-28-20-26-25-19(29-20)24-10-13-9-22-17-7-3-1-5-15(13)17/h1-9,14,22-23,27H,10-12H2,(H,24,25) |
InChIキー |
SKOLYKHPSBMNTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC3=NN=C(S3)SCC(CNC4=CC=CC=C4Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


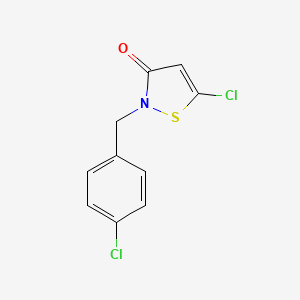



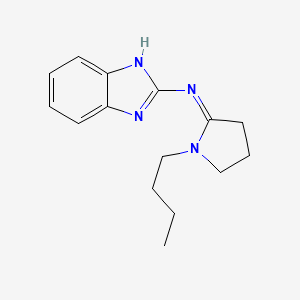

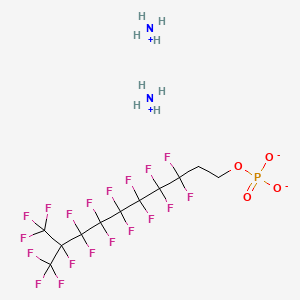

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)

![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)

